

Technical Guide: 4-Heptyloxyaniline - Molecular Characteristics, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Heptyloxyaniline**

Cat. No.: **B1329862**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Heptyloxyaniline is an organic compound belonging to the alkoxyaniline family. Its structure, featuring a heptyl ether linkage to an aniline core, imparts specific physicochemical properties that make it a molecule of interest in materials science and potentially in medicinal chemistry. This technical guide provides a comprehensive overview of the molecular structure, weight, synthesis, and known applications of **4-Heptyloxyaniline**, with a focus on data relevant to research and development.

Molecular Structure and Properties

4-Heptyloxyaniline consists of a benzene ring substituted with an amino group (-NH₂) and a heptyloxy group (-O(CH₂)₆CH₃) at the para position (position 4).

Chemical Structure:

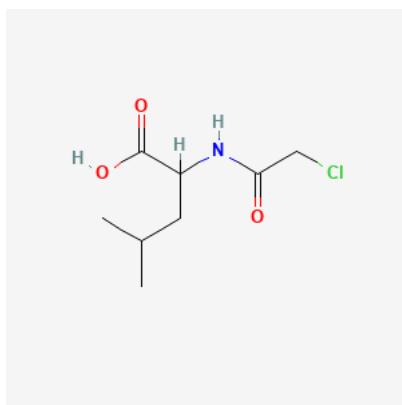


Table 1: Physicochemical Properties of **4-Heptyloxyaniline**

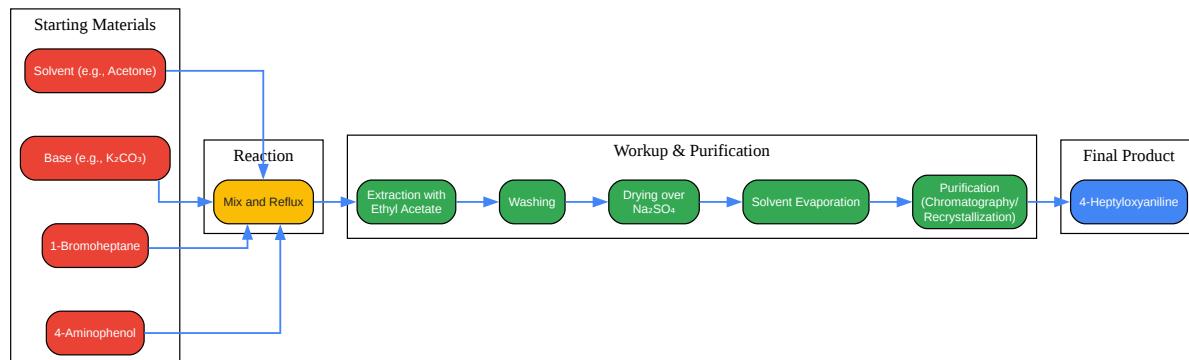
Property	Value	Reference
Molecular Formula	C ₁₃ H ₂₁ NO	[1] [2]
Molecular Weight	207.31 g/mol	[1] [2]
CAS Number	39905-44-7	[1] [2]
Appearance	White crystalline solid	[2]
Melting Point	44-48 °C	[1] [2]
Boiling Point	145 °C @ 0.5 mmHg	[2]
Density	0.965 g/cm ³	[2]
Refractive Index	1.516	[2]
Synonyms	4-heptyloxyaniline, p-(heptyloxy)aniline, 4-n-heptyloxyaniline	[1]

Synthesis of 4-Heptyloxyaniline

The primary synthetic route to **4-Heptyloxyaniline** is through a Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the synthesis proceeds by the O-alkylation of 4-aminophenol with a 1-haloheptane.

Experimental Protocol: Williamson Ether Synthesis of 4-Heptyloxyaniline

This protocol is a generalized procedure for the synthesis of 4-alkoxyanilines and can be adapted for **4-Heptyloxyaniline**.


Materials:

- 4-Aminophenol
- 1-Bromoheptane (or 1-chloroheptane)
- Potassium carbonate (K_2CO_3) or sodium hydroxide (NaOH)
- Acetone or Dimethylformamide (DMF)
- Ethyl acetate
- Hexane
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 4-aminophenol (1.0 equivalent) in a suitable solvent such as acetone or DMF.
- Base Addition: Add a base, such as finely ground potassium carbonate (1.5-2.0 equivalents) or sodium hydroxide (1.1 equivalents), to the solution. Stir the mixture vigorously.
- Alkylation: To the stirred suspension, add 1-bromoheptane (1.1-1.2 equivalents) dropwise at room temperature.
- Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain it for several hours (4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature. If the solvent is acetone, it can be removed under reduced pressure using a rotary evaporator. If DMF is used, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
- Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities.
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Solvent Removal: Filter the drying agent and remove the solvent from the filtrate under reduced pressure to obtain the crude product.
- Purification: The crude **4-Heptyloxyaniline** can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane).

Synthesis Workflow Diagram

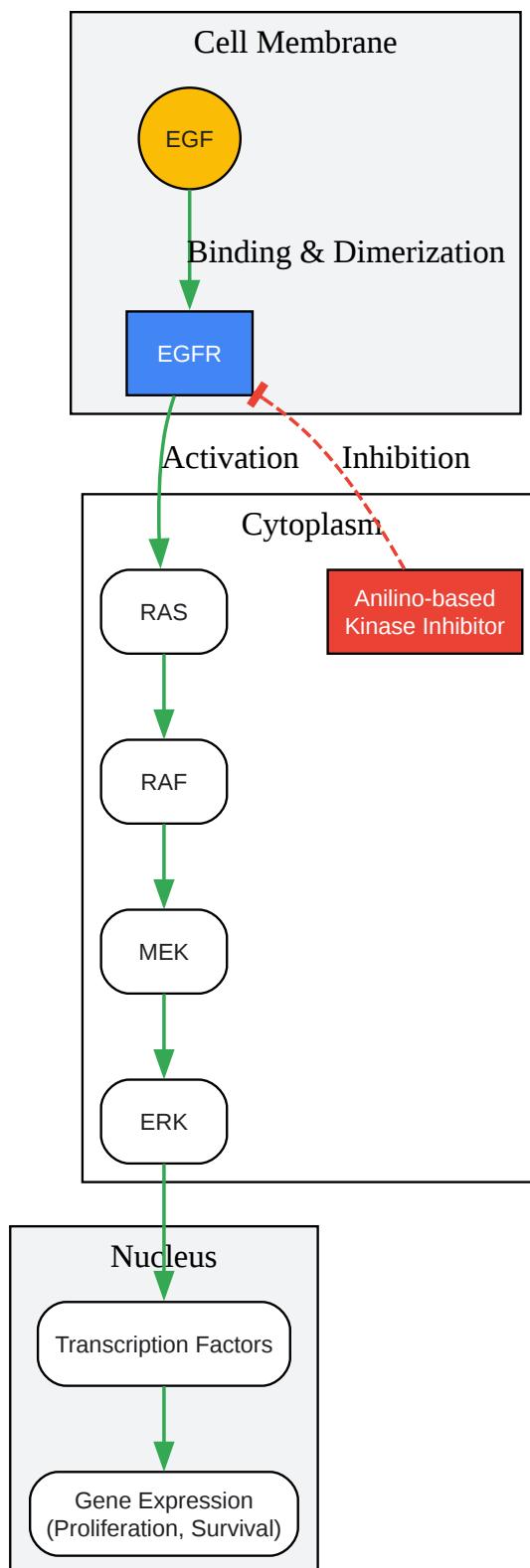
[Click to download full resolution via product page](#)

Caption: Williamson ether synthesis workflow for **4-Heptyloxyaniline**.

Applications and Biological Relevance Materials Science

One of the notable applications of **4-Heptyloxyaniline** is in the synthesis of liquid crystals.[3] The rod-like structure of molecules derived from **4-heptyloxyaniline**, often in the form of Schiff bases, can lead to the formation of mesophases, which are states of matter intermediate between conventional liquids and solid crystals.[4][5] These materials have potential applications in display technologies and other optoelectronic devices.

Medicinal Chemistry and Drug Development


While there is limited direct research on the biological activities of **4-Heptyloxyaniline** itself, the substituted aniline scaffold is a well-established privileged structure in medicinal chemistry. [6] Aniline derivatives are key components in a wide range of therapeutic agents.

- Kinase Inhibitors: The anilinoquinazoline and anilinoquinoline cores are fundamental to many tyrosine kinase inhibitors (TKIs) used in cancer therapy.[\[6\]](#)[\[7\]](#) These compounds often feature alkoxy substituents on the aniline ring, which can influence their binding affinity and pharmacokinetic properties.
- Antimicrobial Agents: The sulfonamide class of antibiotics, which are derivatives of sulfanilamide (a substituted aniline), were among the first effective antimicrobial drugs.[\[6\]](#) Their mechanism involves the inhibition of dihydropteroate synthase, an essential enzyme in bacterial folic acid synthesis.[\[6\]](#)
- Anti-inflammatory and Analgesic Agents: Some non-steroidal anti-inflammatory drugs (NSAIDs) contain an aniline or anilide structure and act by inhibiting cyclooxygenase (COX) enzymes.[\[6\]](#)

The presence of the aniline moiety in **4-Heptyloxyaniline** suggests its potential as a building block for the synthesis of novel bioactive molecules. The heptyloxy group can modulate the lipophilicity of a compound, which is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). However, it is important to note that aniline-containing compounds can sometimes be associated with metabolic liabilities, leading to the formation of reactive metabolites.[\[8\]](#)

Potential Signaling Pathway Involvement of Related Anilino-compounds

Given that many anilino-based drugs are kinase inhibitors, a hypothetical logical pathway for a drug candidate derived from an aniline scaffold could involve the inhibition of a receptor tyrosine kinase (RTK) signaling pathway, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of the EGFR signaling pathway by an anilino-based drug.

Conclusion

4-Heptyloxyaniline is a readily synthesizable organic compound with a well-defined molecular structure and properties. While its primary established application is in the field of liquid crystals, its aniline core structure suggests potential for its use as a scaffold in the design and synthesis of new therapeutic agents. Further research into the biological activities of **4-heptyloxyaniline** and its derivatives could unveil novel applications in drug development, particularly in areas where the modulation of lipophilicity is key to optimizing drug-like properties. Researchers should, however, remain mindful of the potential metabolic liabilities associated with the aniline motif when considering it for pharmaceutical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Anilinodialkoxyquinazolines: screening epidermal growth factor receptor tyrosine kinase inhibitors for potential tumor imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. greyhoundchrom.com [greyhoundchrom.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cresset-group.com [cresset-group.com]
- To cite this document: BenchChem. [Technical Guide: 4-Heptyloxyaniline - Molecular Characteristics, Synthesis, and Potential Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329862#4-heptyloxyaniline-molecular-structure-and-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com